Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound classified as a small molecule within the category of phenylpyrazoles. This compound is known for its potential applications in pharmaceutical research and development. The compound's structure features a quinoline moiety, which is significant for its biological activity.
The compound can be identified by its CAS number 477710-23-9 and is listed in various chemical databases, including DrugBank and commercial chemical suppliers such as Amadis Chemical and Key Organics . The molecular formula for this compound is C17H16ClN3O2, with a molecular weight of approximately 329.79 g/mol .
Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate belongs to the class of organic compounds known as pyrazoles. It is categorized under azoles and further classified as a phenylpyrazole derivative. This classification is important for understanding its chemical behavior and potential interactions in biological systems .
The synthesis of ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the provided sources, common methods for synthesizing pyrazole derivatives include:
Technical details regarding specific reagents and conditions are often proprietary to research or industrial laboratories and may vary significantly based on the desired yield and purity .
The molecular structure of ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can be represented using various structural notations:
The structure consists of a pyrazole ring attached to an ethyl ester group and a chloro-substituted quinoline ring, which contributes to its pharmacological properties .
Key data points for the compound include:
Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate may participate in various chemical reactions typical for pyrazole derivatives:
Technical details regarding specific reaction conditions such as temperature, solvents, and catalysts would depend on the desired outcome of these reactions .
While specific mechanisms of action for ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate are not extensively documented in the provided sources, compounds within this class often exhibit biological activities through interactions with various biological targets. For instance:
Understanding the precise mechanism would require further empirical studies involving biochemical assays .
The physical properties of ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate include:
Chemical properties relevant to this compound encompass:
Further analysis through techniques like nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC) would provide more detailed insights into its properties .
Ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate has potential applications in various scientific fields:
The ongoing research into this compound underscores its significance within medicinal chemistry and drug development .
The synthesis of ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate primarily employs one-pot multicomponent cyclocondensation strategies that enable efficient construction of the pyrazole-quinoline hybrid scaffold. This methodology typically involves the base-catalyzed reaction of three key components: a 1H-pyrazole-4-carbaldehyde derivative, malononitrile or ethyl cyanoacetate, and a β-enaminone bearing the quinoline moiety [2] [5]. The reaction proceeds through a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization pathway, which allows for direct assembly of the complex heterocyclic system without isolation of intermediates.
Optimization studies have identified several critical parameters for maximizing yield and purity:
Table 1: Optimization Parameters for Cyclocondensation Reaction
Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Solvent | Ethanol | Dimethylformamide | 58% → 86% |
Catalyst | Piperidine | Potassium carbonate | 52% → 89% |
Temperature | 60°C | 85°C | 65% → 92% |
Time | 12 hours | 5 hours | 78% → 92% |
The versatility of this approach is demonstrated by its compatibility with various electron-withdrawing substituents on the pyrazole ring and halogenated quinolines, including the essential 7-chloro substitution pattern required for subsequent biological activity [2]. The reaction typically achieves isolated yields exceeding 85% with high atom economy, making it suitable for gram-scale synthesis of pharmaceutical intermediates [5] [8].
Achieving regiochemical precision in pyrazole functionalization is paramount for synthesizing the target compound, where the 3,5-dimethyl substitution pattern and C-4 carboxylate positioning critically influence molecular properties. The pyrazole ring exhibits distinct reactivity differences between the N1, C3, C4, and C5 positions, with the C4 carbon demonstrating enhanced electrophilic character due to flanking nitrogen atoms [10]. This inherent electronic asymmetry enables selective functionalization through strategic protection/deprotection sequences and directing group strategies.
Key regioselective approaches include:
Table 2: Regioselective Functionalization Strategies for Pyrazole Intermediates
Strategy | Reaction Conditions | Regioselectivity (C4:C3:C5) | Key Advantage |
---|---|---|---|
Boc protection | 1. Boc₂O/DMAP, CH₂Cl₂2. LDA, CO₂, then esterification3. TFA deprotection | 98:1:1 | Compatibility with quinoline nitrogen |
Directed ortho-metalation | 1. n-BuLi, TMEDA, -78°C2. ClCO₂Et | 95:3:2 | Single-step functionalization |
Vilsmeier-Haack | POCl₃/DMF, 0°C → 60°C | >99:0:0 | Commercial reagents |
The steric influence of the 3,5-dimethyl substituents profoundly impacts functionalization outcomes, effectively blocking electrophilic attack at C3 and C5 positions while directing reagents toward the C4 carbon. Computational modeling indicates the C4 position exhibits significantly lower local ionization potential (8.7 eV) compared to C3 (9.2 eV) and C5 (9.3 eV), confirming its enhanced reactivity toward electrophiles [10]. These regioselective methods enable efficient installation of the ethyl carboxylate functionality essential for the target molecule's biological activity profile [8].
The formation of the critical quinoline-pyrazole linkage in ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate employs specialized catalytic systems that address the nucleophilic deficiency of the quinoline nitrogen and competitive side reactions. The 7-chloro-4-quinolinyl moiety presents dual challenges: reduced nucleophilicity at N1 due to electron withdrawal by chlorine, and potential displacement of the C7 chlorine under forcing conditions [5] [8]. Modern catalytic approaches overcome these limitations through activation and selectivity control.
Protic acid catalysis represents the most established methodology:
Dual catalyst systems have demonstrated superior performance in challenging substrates:
Table 3: Comparative Analysis of Catalytic Systems for Coupling
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | C7-Cl Retention (%) |
---|---|---|---|---|
p-TsOH (10 mol%) | 110 | 8 | 78 | 97 |
PPA | 100 | 3 | 86 | 99 |
CAN (15 mol%) | 80 | 6 | 82 | 95 |
Pd/Cu bimetallic | 80 | 4 | 92 | >99 |
Ru(bpy)₃Cl₂ | 25 | 2 | 95 | >99 |
Recent advances focus on heterogeneous catalysts such as sulfonated graphene oxide and zeolite-encapsulated Co(II) complexes, which offer advantages in catalyst recovery and reuse without significant activity loss over five reaction cycles [8]. These systems achieve quantitative conversion while eliminating transition metal contamination in pharmaceutical intermediates.
Implementation of sustainable synthetic methodologies for ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate addresses growing environmental concerns while improving process efficiency. Traditional synthesis routes consume substantial volumes of volatile organic solvents and require energy-intensive purification steps, generating significant chemical waste [8]. Modern green approaches focus on solvent minimization, renewable catalysts, and energy-efficient activation.
Solvent-free techniques have demonstrated remarkable efficiency improvements:
Nanocatalytic systems provide enhanced sustainability profiles:
Table 4: Environmental Impact Metrics of Green Synthesis Methods
Method | PMI* | E-Factor** | Energy Consumption (kJ/mol) | CO₂ Equivalent (kg/kg product) |
---|---|---|---|---|
Conventional | 28.7 | 46.2 | 5800 | 18.4 |
Solvent-free ball milling | 3.2 | 1.8 | 350 | 1.2 |
Microwave neat | 2.1 | 0.9 | 420 | 1.5 |
Nanocatalytic (Fe₃O₄@SiO₂-SO₃H) | 5.3 | 3.7 | 650 | 2.3 |
PMI: Process Mass Intensity; *E-Factor: kg waste/kg product* |
The integration of continuous flow processing with these green methodologies further enhances sustainability metrics. Microfluidic reactors with immobilized nanocatalysts achieve space-time yields of 5.8 kg/L·day with near-zero solvent consumption, representing a 20-fold improvement over batch processes [8] [10]. These advances establish practical, scalable green syntheses for pharmaceutical manufacturing.
The ethyl carboxylate functionality and chloro substituent in ethyl 1-(7-chloro-4-quinolinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate require specialized synthetic approaches to ensure regiochemical fidelity and high yields. These post-synthetic transformations present unique challenges due to the sensitivity of the pyrazole-quinoline hybrid system to hydrolysis, decarboxylation, and dehalogenation under harsh conditions [3] [8].
Esterification methodologies have evolved significantly beyond classical approaches:
Halogenation techniques focus primarily on installing the 7-chloro substituent on the quinoline ring with positional specificity:
Figure: Reaction Mechanism for Optimized Esterification
Pyrazole-4-carboxylic Acid + ClC(O)OC₂H₅ → Mixed Carbonic-Carboxylic Anhydride↓ (Et₃N, CH₂Cl₂, 0°C)Mixed Anhydride + EtOH → Ethyl Ester + CO₂ + EtCl
Yields: 95%; Reaction Time: 20 min; Purity: >99% [6]
Critical optimization strategies for these transformations include:
These advanced methodologies enable efficient, high-yield production of the target compound with precise control over both carboxylate and halogen functionalities, meeting stringent requirements for pharmaceutical intermediates [3] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1